molecular formula C11H24Cl2N2O B6350703 2,5-Bis[(dimethylamino)methyl]cyclopentanone dihydrochloride CAS No. 6333-22-8

2,5-Bis[(dimethylamino)methyl]cyclopentanone dihydrochloride

Cat. No.: B6350703
CAS No.: 6333-22-8
M. Wt: 271.22 g/mol
InChI Key: HLEFOJSIGRNIFE-UHFFFAOYSA-N
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Description

2,5-Bis[(dimethylamino)methyl]cyclopentanone dihydrochloride is a chemical compound with the molecular formula C11H22N2O. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is particularly recognized for its role as a precursor in the synthesis of symmetrical ketocyanine dyes, which are used in high-technology applications such as photographic sensitization, laser technology, and nonlinear optics .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Bis[(dimethylamino)methyl]cyclopentanone dihydrochloride typically involves the condensation of cyclopentanone with N,N-Dimethylformamide dimethyl acetal. This reaction is catalyzed by 1,5-diazabicyclo[4.3.0]non-5-ene in a solvent such as dimethylformamide. The reaction conditions include heating the mixture at temperatures ranging from 160°C to 195°C for several hours .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but often employs more efficient and scalable methods. For instance, the use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The removal of methanol, a byproduct of the reaction, is crucial for achieving high yields .

Chemical Reactions Analysis

Types of Reactions

2,5-Bis[(dimethylamino)methyl]cyclopentanone dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,5-Bis[(dimethylamino)methyl]cyclopentanone dihydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,5-Bis[(dimethylamino)methyl]cyclopentanone dihydrochloride involves its interaction with molecular targets through its dimethylamino groups. These groups can participate in hydrogen bonding and electrostatic interactions, influencing various biochemical pathways. The compound’s ability to absorb in the visible to near-infrared region makes it useful in applications requiring specific light absorption properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its dual dimethylamino groups, which enhance its reactivity and versatility in chemical reactions. Its ability to act as a precursor for symmetrical ketocyanine dyes sets it apart from other similar compounds .

Biological Activity

2,5-Bis[(dimethylamino)methyl]cyclopentanone dihydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the synthesis, biological properties, mechanisms of action, and relevant case studies pertaining to this compound.

Synthesis

The synthesis of this compound has been explored through various methods. One notable approach involves a solvent-free reaction using cyclopentanone and N,N-dimethylformamide dimethyl acetal under basic conditions. The synthesis typically yields the product in moderate to high yields, with specific conditions optimized for efficiency and purity .

Biological Activity

The biological activity of this compound has been investigated primarily for its antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. For instance, studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest that the compound is effective at low concentrations, making it a candidate for further development as an antimicrobial agent .

Anticancer Properties

In terms of anticancer activity, this compound has been evaluated in several cancer cell lines. Notably, it has demonstrated cytotoxic effects against human ovarian cancer cells (OVCA), with IC50 values indicating potent activity. The mechanism appears to involve apoptosis induction and cell cycle arrest .

The mechanism by which this compound exerts its biological effects is multifaceted:

  • Interaction with Biological Targets : The compound likely interacts with specific proteins and enzymes through hydrogen bonding and π-π stacking interactions due to its structural features .
  • Induction of Apoptosis : In cancer cells, it may trigger apoptotic pathways leading to programmed cell death .
  • Cell Cycle Regulation : Evidence suggests that it can disrupt normal cell cycle progression in cancer cells, contributing to its anticancer effects .

Case Studies

Several case studies have highlighted the efficacy of this compound in various applications:

  • Antimicrobial Efficacy : A study demonstrated that formulations containing this compound significantly reduced bacterial load in infected animal models compared to controls .
  • Cancer Treatment : In vitro studies showed that treatment with this compound led to a marked decrease in cell viability in OVCA cell lines. The effects were dose-dependent, with higher concentrations resulting in increased apoptosis rates .
  • Pharmacokinetics : Investigations into the pharmacokinetic profile revealed that the compound has favorable absorption characteristics and a manageable half-life, suggesting potential for therapeutic use .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Activity TypeTarget Organism/Cell LineIC50/MIC ValuesMechanism of Action
AntimicrobialVarious BacteriaMIC < 10 µg/mLCell membrane disruption
AnticancerOVCA Cell LinesIC50 ~ 25 µMInduction of apoptosis
Cell cycle arrest

Properties

IUPAC Name

2,5-bis[(dimethylamino)methyl]cyclopentan-1-one;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O.2ClH/c1-12(2)7-9-5-6-10(11(9)14)8-13(3)4;;/h9-10H,5-8H2,1-4H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLEFOJSIGRNIFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1CCC(C1=O)CN(C)C.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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